Isoxazole, 3-(chloromethyl)-5-(methoxymethyl)- (9CI)

Description

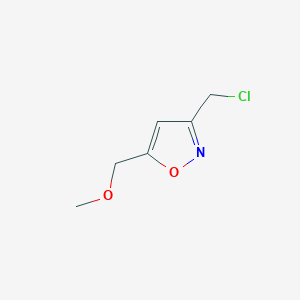

Isoxazole, 3-(chloromethyl)-5-(methoxymethyl)- (9CI) (CAS 167155-52-4) is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a chloromethyl (-CH2Cl) group at position 3 and a methoxymethyl (-CH2OCH3) group at position 3. Its molecular formula is C6H8ClNO2, with a molar mass of 161.58 g/mol.

Properties

IUPAC Name |

3-(chloromethyl)-5-(methoxymethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2/c1-9-4-6-2-5(3-7)8-10-6/h2H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBSQHXCJVGRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167155-52-4 | |

| Record name | 3-(chloromethyl)-5-(methoxymethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diketone-Based Cyclization

A common approach involves reacting methyl ethyl diketone with hydroxylamine hydrochloride under acidic conditions. For example, in the synthesis of 3,5-dimethyl-4-chloromethyl isoxazole, methyl ethyl diketone and hydroxylamine hydrochloride were heated to 42–47°C, followed by the addition of sodium acetate to facilitate cyclization. The resulting isoxazole intermediate contained a hydroxymethyl group, which was later chlorinated. Adapting this method, a diketone precursor bearing both hydroxymethyl and methoxymethyl groups could be synthesized. However, simultaneous introduction of these groups during cyclization remains challenging due to competing reactions.

Nitrile Oxide Cycloaddition

An alternative route employs nitrile oxides generated in situ from aldoximes. For instance, 3-phenyl-5-chloroisoxazoles were prepared via cycloaddition of benzoylacetonitrile-derived nitrile oxides with alkynes. While this method excels in introducing aryl groups, its applicability to aliphatic substituents like methoxymethyl requires further exploration.

Chloromethylation Techniques

Chloromethylation is critical for introducing the chloromethyl group at the 3-position. Two primary methods dominate the literature: direct chlorination using hydrogen chloride (HCl) and paraformaldehyde, and nucleophilic substitution of hydroxymethyl precursors.

HCl-Mediated Chloromethylation

In the synthesis of 3,5-dimethyl-4-chloromethyl isoxazole, crude isoxazole was reacted with trioxymethylene (paraformaldehyde) and concentrated HCl in 1,4-dioxane. The mixture was saturated with HCl gas at 30–50°C, followed by reflux at 80–100°C. This method achieved a chloromethylation yield of 87% with a product purity >98%. For the target compound, analogous conditions could be applied to a 5-methoxymethyl-substituted isoxazole intermediate.

Hydroxymethyl-to-Chloromethyl Conversion

Hydroxymethyl groups on isoxazoles can be converted to chloromethyl via treatment with thionyl chloride (SOCl₂) or HCl gas. For example, 3-hydroxy-5-phenylisoxazole was chlorinated using SOCl₂ in chloroform. However, excess SOCl₂ may lead to over-chlorination, necessitating careful stoichiometric control.

Regioselective Functionalization Challenges

Achieving regioselectivity between the 3- and 5-positions is non-trivial. Steric and electronic factors influence substitution patterns:

-

Electronic Effects : Electron-withdrawing groups (e.g., Cl) deactivate the ring, directing subsequent substitutions to less electron-deficient positions.

-

Steric Hindrance : Bulky substituents at the 5-position may hinder chloromethylation at the 3-position.

A stepwise approach—introducing chloromethyl first, followed by methoxymethyl—may mitigate these issues. For example, chlorinating the 3-hydroxymethyl group before alkoxylating the 5-position.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-5-(methoxymethyl)isoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Cycloaddition Reactions: Isoxazoles are known to participate in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.

Scientific Research Applications

3-(Chloromethyl)-5-(methoxymethyl)isoxazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential pharmaceutical intermediate.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(methoxymethyl)isoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of cellular pathways. The isoxazole ring can interact with various receptors and enzymes, influencing their activity.

Comparison with Similar Compounds

Structural Isomers of Isoxazole Derivatives

Three structural isomers sharing the molecular formula C6H8ClNO2 are documented, differing in substituent positions and types (Table 1):

| CAS Number | IUPAC Name | Substituent Positions | Key Features |

|---|---|---|---|

| 167155-52-4 | 3-(Chloromethyl)-5-(methoxymethyl)isoxazole | 3: -CH2Cl; 5: -CH2OCH3 | Target compound; balanced polarity from -CH2Cl (electrophilic) and -CH2OCH3. |

| 75989-22-9 | 4-(Chloromethyl)-3-methoxy-5-methylisoxazole | 4: -CH2Cl; 3: -OCH3; 5: -CH3 | Methoxy group enhances solubility; methyl group increases hydrophobicity. |

| 71495-01-7 | 5-(Chloromethyl)-3-(methoxymethyl)isoxazole | 5: -CH2Cl; 3: -CH2OCH3 | Inverted substituents may alter reactivity and steric interactions. |

Key Observations :

- Positional Effects : The chloromethyl group’s position (3 vs. 5) impacts electrophilic reactivity. For instance, substitution at position 3 (target compound) may favor nucleophilic attacks due to proximity to the isoxazole’s oxygen atom .

Functional Group Analogs

5-(Chloromethyl)-3-(Substituted Phenyl) Isoxazoles

Compounds like 5-(chloromethyl)-3-(4-bromophenyl)isoxazole () replace the methoxymethyl group with aromatic substituents:

- Phenyl vs.

- Applications : Phenyl-substituted derivatives are often explored as antifungal agents (), while methoxymethyl analogs may have improved bioavailability in drug design .

Methyl 3-Chloroisoxazole-5-Carboxylate (CAS 96735-12-5)

This compound (C5H4ClNO3) features a carboxylate ester (-COOCH3) at position 5:

- Reactivity : The ester group is prone to hydrolysis, unlike the stable ether linkage in methoxymethyl.

- Applications : Carboxylate esters are intermediates in prodrug synthesis, whereas methoxymethyl groups offer metabolic stability .

Heterocyclic Analogs

3-(4-Bromophenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole

This oxadiazole derivative () shares a chloromethyl group but replaces the isoxazole core with a 1,2,4-oxadiazole ring:

- Ring Effects : Oxadiazoles are more electron-deficient than isoxazoles, influencing their reactivity in cycloaddition reactions.

- Biological Activity : Oxadiazoles are common in antimicrobial agents, whereas isoxazoles are prevalent in anti-inflammatory drugs .

3-Amino-5-Methylisoxazole (CAS 1072-67-9)

The amino (-NH2) substituent at position 3 replaces chloromethyl:

- Polarity and Reactivity: The amino group enables hydrogen bonding and participation in Schiff base formation, contrasting with the electrophilic chloromethyl group.

- Applications: Amino-substituted isoxazoles are intermediates in synthesizing fused heterocycles for CNS-targeting drugs .

Biological Activity

Isoxazole, 3-(chloromethyl)-5-(methoxymethyl)- (9CI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered isoxazole ring with two significant substituents:

- Chloromethyl group at the 3-position

- Methoxymethyl group at the 5-position

These substituents enhance the compound's reactivity and biological potential, making it a valuable subject for research in both synthetic organic chemistry and medicinal applications.

The biological activity of 3-(chloromethyl)-5-(methoxymethyl)isoxazole is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to:

- Enzyme inhibition

- Modification of cellular pathways

This interaction may result in significant alterations in enzyme activity, which is crucial for its therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility as an antimicrobial agent.

- Anticancer Properties : Studies have demonstrated that isoxazole derivatives can inhibit cancer cell proliferation. For instance, indole-isoxazole hybrids have been evaluated for their cytotoxicity against human cancer cell lines, showing IC50 values ranging from 0.7 to 35.2 µM . The mechanism involves disrupting tubulin polymerization and inducing apoptosis in cancer cells .

- Toxicity Studies : In toxicity assessments using human promyelocytic leukemia cell lines (HL-60), some derivatives exhibited IC50 values between 86-755 µM, indicating varying levels of cytotoxicity .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Indole-3-isoxazole-5-carboxamide | MCF7 (Breast) | 8.3 ± 0.8 | Tubulin polymerization inhibition |

| Indole-3-isoxazole-5-carboxamide | HCT116 (Colon) | 11.4 ± 0.2 | Induction of apoptosis |

| Indole-3-isoxazole-5-carboxamide | Huh7 (Liver) | 8.0 ± 1.0 | Cell cycle arrest |

| Doxorubicin | MCF7 | 0.22 ± 0.02 | DNA intercalation |

| 5-Fluorouracil | HCT116 | 14.1 ± 0.26 | Thymidylate synthase inhibition |

The table summarizes the cytotoxic effects of various isoxazole derivatives compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil.

Q & A

Q. What are the common synthetic routes for preparing 3-(chloromethyl)-5-(methoxymethyl)isoxazole derivatives?

The synthesis of isoxazole derivatives often involves cycloaddition reactions or functionalization of pre-existing isoxazole cores. For example, Han et al. (2003) developed a method to synthesize a related isoxazole derivative (3-(10-chloro-9-anthryl)-5-[3-(prop-2-ynyloxy)phenoxymethyl]isoxazole) via a multi-step procedure, achieving a 32% isolated yield. Key steps include nucleophilic substitution and controlled crystallization using methanol/DMF (50:1 ratio) . Alternative approaches, such as hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, have also been reported for structurally similar isoxazoles, with optimized conditions involving dichloromethane as a solvent and column chromatography for purification .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond lengths, angles, and supramolecular interactions. For instance, the title compound in crystallizes in a triclinic system ( space group), with key parameters: Å, Å, Å, and dihedral angles of 67.43° (isoxazole vs. anthracene) and 15.75° (benzene vs. anthracene). Weak C–H⋯N interactions and centrosymmetric dimer formation were identified, impacting molecular packing . Such data can clarify discrepancies in NMR or IR interpretations, especially for stereoelectronic effects.

Q. What spectroscopic techniques are essential for characterizing this compound?

- H NMR : Reveals substituent environments, e.g., methoxymethyl (–OCHO–) protons as singlets (~δ 3.3–3.5 ppm) and chloromethyl (–CHCl) as triplets (~δ 4.0–4.5 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C–O–C stretch at ~1100 cm, C–Cl stretch at ~650 cm) .

- HRMS : Validates molecular formula (e.g., CHClNO for the base structure) .

Advanced Research Questions

Q. How can conflicting bioactivity data for structurally similar isoxazoles be reconciled?

Discrepancies often arise from substituent positioning or assay conditions. For example, 3-(3,5-dichlorophenyl)-5-(methoxymethyl)-5-methyl-2,4-oxazolidinedione ( ) shows fungicidal activity due to the dichlorophenyl group enhancing lipophilicity and target binding. In contrast, anthracene-substituted derivatives () exhibit altered bioactivity due to π-π stacking interactions. Researchers should conduct comparative SAR studies with controlled variables (e.g., logP, steric bulk) and standardized bioassays .

Q. What strategies optimize reaction yields for challenging isoxazole syntheses?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol aids in crystallization .

- Catalysis : Hypervalent iodine reagents (e.g., PhI(OAc)) enhance nitrile oxide-alkyne cycloaddition efficiency .

- Workflow Adjustments : Slow evaporation (298 K) for crystal growth minimizes defects, improving SCXRD data quality .

Q. How do substituents influence the stability of 3-(chloromethyl)-5-(methoxymethyl)isoxazole?

- Electron-Withdrawing Groups (e.g., –Cl) : Increase electrophilicity at the chloromethyl site, raising reactivity toward nucleophiles but risking hydrolysis .

- Methoxymethyl Group : Enhances steric protection of the isoxazole ring, reducing undesired side reactions (e.g., ring-opening) . Stability studies under varying pH/temperature (e.g., TGA/DSC) are recommended to quantify degradation pathways .

Q. What computational methods aid in predicting the compound’s reactivity or binding modes?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes for fungicides) using crystal structures from databases like PDB .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data?

Cross-validate using orthogonal techniques:

- Melting Point Discrepancies : Check purity via HPLC and thermal analysis (DSC). Impurities or polymorphs (e.g., ’s oxazolidinone derivatives) can skew results .

- Spectral Mismatches : Compare with high-resolution data (e.g., NIST Chemistry WebBook for IR/NMR benchmarks) . For example, lists exact masses (e.g., 193.01022 Da for CHClNO), which can resolve HRMS ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.